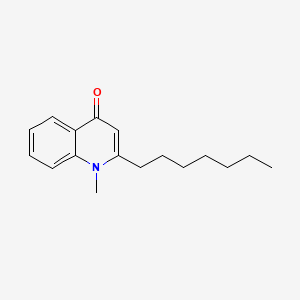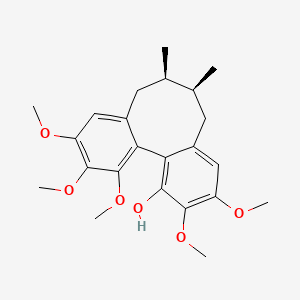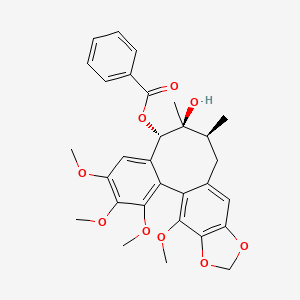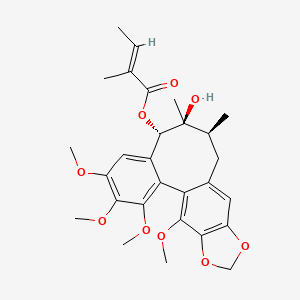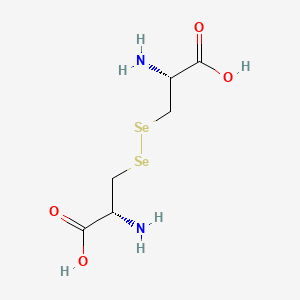
L-Selenocystine
Descripción general
Descripción
L-Selenocystine is a redox-active selenium compound with both anti- and pro-oxidant actions . It is the oxidized derivative of the canonical amino acid selenocysteine . This compound can be reduced by low molecular thiols and disulfide reductases to Sec .
Synthesis Analysis
Selenocysteine, the 21st genetically encoded amino acid, is the major form of the antioxidant trace element selenium in the human body. Its synthesis proceeds through a phosphorylated intermediate in a tRNA-dependent fashion . The final step of selenocysteine formation is catalyzed by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SEPSECS) that converts phosphoseryl-tRNA (Sec) to selenocysteinyl-tRNA (Sec) .Molecular Structure Analysis
The molecular formula of L-Selenocystine is CHNOSe with an average mass of 168.053 Da and a monoisotopic mass of 168.964203 Da .Chemical Reactions Analysis
Selenocystine is the Se-analogue of cysteine and is rarely encountered outside of living tissue because it is very susceptible to air-oxidation .Physical And Chemical Properties Analysis
L-Selenocystine has a boiling point of 320.8±37.0 °C at 760 mmHg, a melting point of 265 °C, and a molecular weight of 196.106 . It appears as a white to gray-white powder .Aplicaciones Científicas De Investigación
Application in Environmental Science and Pollution Research
- Field : Environmental Science and Pollution Research .
- Summary : L-Selenocystine is used to study the uptake and accumulation of Selenium (Se) in winter wheat (Triticum aestivum L. cv. Xinong 979) .
- Methods : Hydroponic experiments and a pot trial of whole plant growth stage were conducted. The effects of metabolic inhibitor (carbonyl cyanide m-chlorophenylhydrazone (CCCP)) and aquaporin inhibitor (AgNO 3, H 2 SiO 4, and H 3 BO 3) on SeMet and L-selenocystine (SeCys 2) influx into wheat roots were investigated .
- Results : Wheat grain possessed more effective Se accumulation under SeCys 2 treatments than under SeMet treatments. This was contributed to more efficiently translocation of Se from husk to grain, more remobilization of tissue Se to grain, and significantly higher concentration of soluble Se (SOL-Se) and exchangeable and carbonate-bound Se (EXC-Se) in the rhizosphere of winter wheat .
Application in Organic Chemistry
- Field : Organic Chemistry .
- Summary : L-Selenocystine is used in the synthesis of L-Selenocysteine and α-Methyl-L-Selenocysteine derivatives using Woollins’ Reagent .
- Methods : The reaction of oxazolines, synthesized from L-serine methyl ester, with Woollins’ reagent in refluxing acetonitrile for 2 hours and subsequent treatment of the crude products with sodium borohydride .
- Results : L-selenocysteine derivatives were obtained in up to 82% yield without occurring racemization .
Application in Medical Research
- Field : Medical Research .
- Summary : L-Selenocystine is used to induce the apoptosis of HepG-2 cells .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : L-Selenocystine can induce the apoptosis of HepG-2 cells by increasing the DNA fragmentation, and activating the Caspase-3 .
Application in Environmental Science and Pollution Research (Again)
- Field : Environmental Science and Pollution Research .
- Summary : L-Selenocystine is used to study the effects of organic Selenium (Se) on uptake and accumulation of Se in winter wheat .
- Methods : Hydroponic experiments and a pot trial of whole plant growth stage were conducted. The effects of metabolic inhibitor (carbonyl cyanide m-chlorophenylhydrazone (CCCP)) and aquaporin inhibitor (AgNO 3, H 2 SiO 4, and H 3 BO 3) on SeMet and L-selenocystine (SeCys 2) influx into wheat roots were investigated .
- Results : Wheat grain possessed more effective Se accumulation under SeCys 2 treatments than under SeMet treatments. This was contributed to more efficiently translocation of Se from husk to grain, more remobilization of tissue Se to grain, and significantly higher concentration of soluble Se (SOL-Se) and exchangeable and carbonate-bound Se (EXC-Se) in the rhizosphere of winter wheat .
Application in Medical Research (Again)
- Field : Medical Research .
- Summary : L-Selenocystine is used to investigate the effects of L-Selenocysteine on the inhibition of cell proliferation and the promotion of apoptosis of HepG-2 cells through ROS mediated fine signaling pathway .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : L-Selenocystine can induce the apoptosis of HepG-2 cells by increasing the DNA fragmentation, and activating the Caspase-3. In addition, it was found that the mechanism of the induction to HepG-2 cell apoptosis by L-Selenocysteine was closely related to the overproduction of ROS and promoted apoptosis through the Bcl-2 signaling pathway .
Application in Cancer Treatment
- Field : Cancer Treatment .
- Summary : L-Selenocystine is used to inhibit tumor proliferation by using the Se-Se bond in selenocystine to consume the excess protective GSH and to induce oxidative stress .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The L-selenocystine-based linker may possess better treatment potential .
Application in Environmental Science and Pollution Research (Again)
- Field : Environmental Science and Pollution Research .
- Summary : L-Selenocystine is used to study the effects of organic Selenium (Se) on uptake and accumulation of Se in winter wheat .
- Methods : Hydroponic experiments and a pot trial of whole plant growth stage were conducted. The effects of metabolic inhibitor (carbonyl cyanide m-chlorophenylhydrazone (CCCP)) and aquaporin inhibitor (AgNO 3, H 2 SiO 4, and H 3 BO 3) on SeMet and L-selenocystine (SeCys 2) influx into wheat roots were investigated .
- Results : Wheat grain possessed more effective Se accumulation under SeCys 2 treatments than under SeMet treatments, which was contributed to more efficiently translocation of Se from husk to grain, more remobilization of tissue Se to grain, and significantly higher concentration of soluble Se (SOL-Se) and exchangeable and carbonate-bound Se (EXC-Se) in the rhizosphere of winter wheat .
Application in Medical Research (Again)
- Field : Medical Research .
- Summary : L-Selenocystine is used to investigate the effects of L-Selenocysteine on the inhibition of cell proliferation and the promotion of apoptosis of HepG-2 cells through ROS mediated fine signaling pathway .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : L-Selenocystine can induce the apoptosis of HepG-2 cells by increasing the DNA fragmentation, and activating the Caspase-3. In addition, it was found that the mechanism of the induction to HepG-2 cell apoptosis by L-Selenocysteine was closely related to the overproduction of ROS and promoted apoptosis through the Bcl-2 signaling pathway .
Application in Cancer Treatment
- Field : Cancer Treatment .
- Summary : L-Selenocystine is used to inhibit tumor proliferation by using the Se-Se bond in selenocystine to consume the excess protective GSH and to induce oxidative stress .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The L-selenocystine-based linker may possess better treatment potential .
Safety And Hazards
Direcciones Futuras
Despite the remarkable progress, important questions about selenocysteine synthases and their biological roles remain unanswered . The full understanding of this incorporation mechanism is currently helping the protein engineering process and synthetic biology, allowing a “new expansion” of the genetic code .
Propiedades
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Selenocystine | |
CAS RN |
29621-88-3 | |
| Record name | L-Selenocystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenocystine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
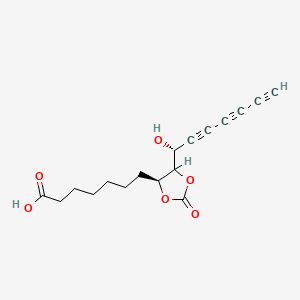
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)
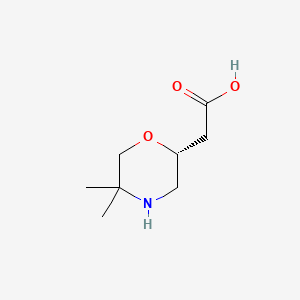
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
